

O-Phenyl Chlorothioformate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *O-Phenyl chlorothioformate*

Cat. No.: *B129335*

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An in-depth examination of the synonyms, properties, synthesis, and key applications of **O-Phenyl chlorothioformate** for professionals in chemical research and drug development.

Introduction

O-Phenyl chlorothioformate, a versatile reagent in organic synthesis, plays a pivotal role in various chemical transformations. This technical guide provides a comprehensive overview of its nomenclature, physicochemical and spectral properties, detailed experimental protocols for its synthesis, and its application in key reactions such as the Barton-McCombie deoxygenation of alcohols and the synthesis of isothiocyanates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Nomenclature and Identification

O-Phenyl chlorothioformate is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. Accurate identification is crucial for procurement and regulatory compliance.

Table 1: Synonyms and Identifiers for **O-Phenyl Chlorothioformate**

Identifier Type	Value
CAS Number	1005-56-7[1]
IUPAC Name	O-phenyl carbonochloridothioate
Common Synonyms	Phenyl thionochloroformate[1], Phenyl chlorothionocarbonate[2], Chlorothioformic acid O-phenyl ester[3], Phenoxathiocarbonyl chloride[4], Phenyl thioxochloroformate[5]
Other Names	O-Phenyl carbonochloridothioate, O-Phenyl chlorothiocarbonate, Phenyl chlorothioformate, Phenyl chlorothioxoformate, NSC 99103[2][4][6]
Molecular Formula	C ₇ H ₅ ClOS[1]
InChI Key	KOSYAAIZOGNATQ-UHFFFAOYSA-N[4][7][8]
SMILES	ClC(=S)Oc1ccccc1[7][8]

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of **O-Phenyl chlorothioformate** is essential for its safe handling, application in reactions, and for the characterization of its products.

Table 2: Physicochemical Properties of **O-Phenyl Chlorothioformate**

Property	Value
Molecular Weight	172.63 g/mol [1][9]
Appearance	Clear yellow to amber or dark green liquid
Boiling Point	81-83 °C at 6 mmHg[4][7]
Density	1.248 g/mL at 25 °C[7][9]
Refractive Index (n _{20/D})	1.581[7][9]
Flash Point	81 °C (177.8 °F) - closed cup
Solubility	Soluble in chloroform and ethyl acetate. Decomposes in water.[10]

Table 3: Spectral Data for **O-Phenyl Chlorothioformate**

Spectrum Type	Key Data Points
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 7.41 (m, 2H), 7.29 (m, 1H), 7.10 (m, 2H)[11]
IR Spectrum (neat)	Characteristic absorptions for C=S, C-O, and C-Cl bonds.
Mass Spectrum (EI)	Molecular Ion (M ⁺): m/z 172.[5]

Synthesis of O-Phenyl Chlorothioformate

The most common laboratory synthesis of **O-Phenyl chlorothioformate** involves the reaction of phenol with thiophosgene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from Phenol and Thiophosgene

This procedure outlines the preparation of **O-Phenyl chlorothioformate** from phenol and thiophosgene in a biphasic system.

Materials:

- Phenol ($\text{C}_6\text{H}_5\text{OH}$)
- Thiophosgene (CSCl_2)
- Sodium hydroxide (NaOH)
- Dichloromethane (CH_2Cl_2) or other suitable water-immiscible solvent
- Hydrochloric acid (HCl), dilute solution
- Water (H_2O)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

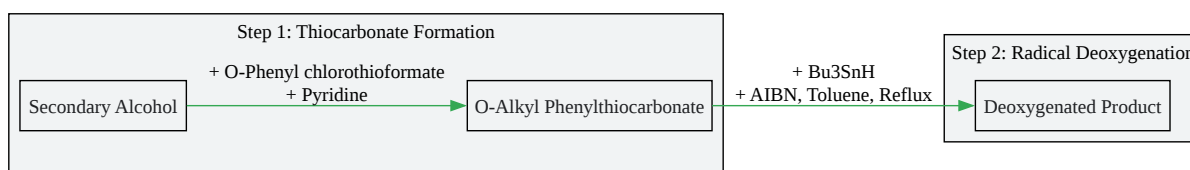
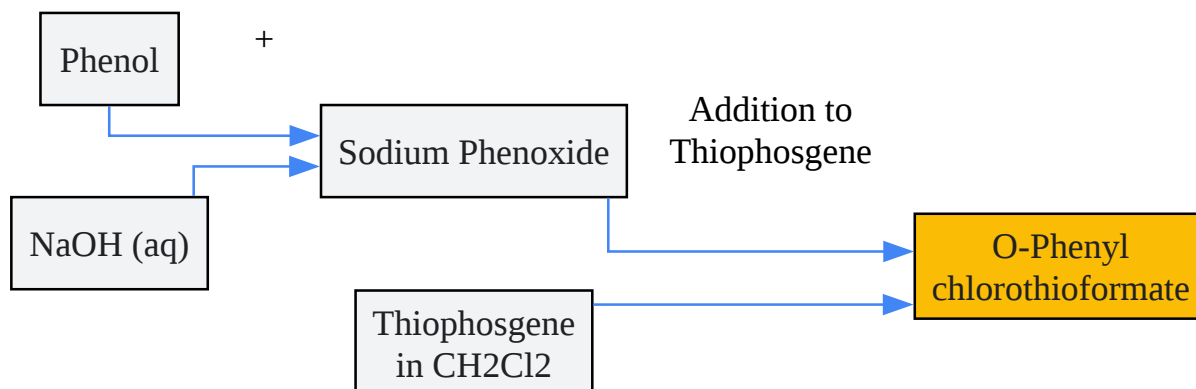
Equipment:

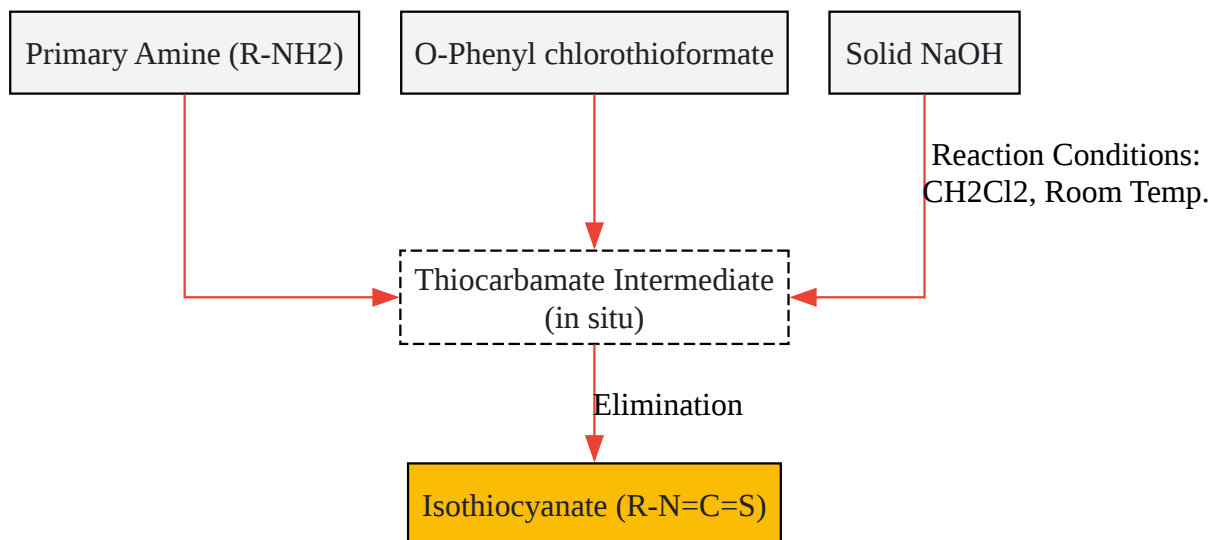
- Round-bottom flask equipped with a magnetic stirrer and an addition funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of the Thiophosgene Solution: In a round-bottom flask, dissolve thiophosgene in an equal volume of dichloromethane. Cool the solution to 0-5 °C in an ice bath with stirring.
- Preparation of the Sodium Phenoxide Solution: In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide (1 equivalent) and cool to 0-5 °C.
- Reaction: Slowly add the cold sodium phenoxide solution to the stirred thiophosgene solution via the addition funnel. Maintain the reaction temperature below 10 °C throughout the addition.

- **Work-up:** After the addition is complete, continue stirring for an additional 30 minutes at low temperature. Transfer the reaction mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer. Wash the organic layer sequentially with cold dilute hydrochloric acid and then with cold water.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **O-Phenyl chlorothioformate**.





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References

- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy O-Phenyl chlorothioformate | 1005-56-7 [smolecule.com]
- 5. Phenyl thioxochloroformate | C₇H₅ClOS | CID 70498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. O-Phenyl chlorothionioformate 99 1005-56-7 [sigmaaldrich.com]
- 8. Phenyl chlorothionioformate, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 硫代氯甲酸苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Phenyl chlorothionocarbonate | 1005-56-7 [chemicalbook.com]
- 11. Phenyl chlorothionocarbonate(1005-56-7) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [O-Phenyl Chlorothioformate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129335#o-phenyl-chlorothioformate-synonyms-and-alternative-names]

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